molecular formula C11H18N2O3 B573803 Tert-butyl 3-isocyanatopiperidine-1-carboxylate CAS No. 189321-64-0

Tert-butyl 3-isocyanatopiperidine-1-carboxylate

Cat. No.: B573803
CAS No.: 189321-64-0
M. Wt: 226.276
InChI Key: KOXWXSXYBKIVDA-UHFFFAOYSA-N
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Description

Tert-butyl 3-isocyanatopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-isocyanatopiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane. The reaction temperature is maintained at a low level to prevent decomposition of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-isocyanatopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the reactivity of the reagents .

Major Products Formed

The major products formed from reactions involving this compound include ureas, carbamates, and substituted piperidines .

Scientific Research Applications

Tert-butyl 3-isocyanatopiperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.

    Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-isocyanatopiperidine-1-carboxylate involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of ureas and carbamates. These reactions are facilitated by the electron-withdrawing nature of the isocyanate group, which makes it highly reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-isocyanatopiperidine-1-carboxylate is unique due to its high reactivity and versatility in chemical reactions. Its isocyanate group allows it to participate in a wide range of reactions, making it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

tert-butyl 3-isocyanatopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(7-13)12-8-14/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXWXSXYBKIVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700577
Record name tert-Butyl 3-isocyanatopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189321-64-0
Record name 1,1-Dimethylethyl 3-isocyanato-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189321-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-isocyanatopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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